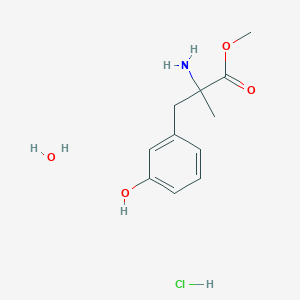
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
Overview
Description
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the linear formula CF3OC6H3(NO2)2. It has a molecular weight of 252.10 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two nitro groups and one trifluoroethoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.500, a boiling point of 273-274 °C, and a density of 1.623 g/mL at 25 °C .Mechanism of Action
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene have been known to interact with the amino group of amino acids .
Mode of Action
It’s structurally similar compound, 1-fluoro-2,4-dinitrobenzene, reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This suggests that 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene might also interact with amino acids in a similar manner.
Biochemical Pathways
Based on the known interactions of similar compounds with amino acids , it can be inferred that this compound may affect protein synthesis and function.
Result of Action
Similar compounds have been known to cause respiratory irritation , suggesting potential cytotoxic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool place, away from oxidizing agents . This suggests that the compound’s action, efficacy, and stability might be affected by temperature and oxidative conditions.
Advantages and Limitations for Lab Experiments
The advantages of using DNFB in lab experiments include its ability to induce a specific immune response, its well-established safety profile, and its availability. However, there are also limitations to using DNFB, including its potential to cause skin irritation and its variability in inducing DTH reactions in different animal models.
Future Directions
There are several future directions for research on DNFB, including the development of new animal models for studying autoimmune diseases and cancer immunotherapy, the identification of new targets for immune modulation, and the optimization of DNFB patch testing for diagnosing contact hypersensitivity in patients with allergic dermatitis. Additionally, there is a need for further research on the safety and efficacy of DNFB in humans, particularly in the context of cancer immunotherapy.
Conclusion:
In conclusion, DNFB is a potent allergen that has been widely used in scientific research applications. Its ability to induce a specific immune response has led to the development of animal models for studying autoimmune diseases and cancer immunotherapy. While there are limitations to using DNFB, its well-established safety profile and availability make it a valuable tool for studying the immune system. Further research on DNFB is needed to fully understand its mechanism of action and potential applications in human medicine.
Scientific Research Applications
DNFB has been used extensively in scientific research to study the immune response in animals and humans. It is commonly used in patch testing to diagnose contact hypersensitivity in patients with allergic dermatitis. DNFB is also used to induce delayed-type hypersensitivity (DTH) reactions in animals, which mimic the human immune response to antigens. This has led to the development of animal models for studying autoimmune diseases and cancer immunotherapy.
Safety and Hazards
properties
IUPAC Name |
2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGERQWXLNNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577003 | |
| Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10242-21-4 | |
| Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B3030821.png)







